4-Metil-1,2,3-tiadiazol

Descripción general

Descripción

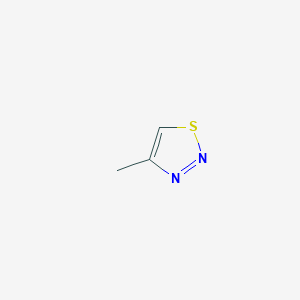

4-Methyl-1,2,3-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure

Aplicaciones Científicas De Investigación

4-Methyl-1,2,3-thiadiazole has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics

Medicine: It is investigated for its potential anticancer properties and as a scaffold for designing new drugs.

Industry: Used in the synthesis of agrochemicals and as a precursor for various functional materials

Mecanismo De Acción

Target of Action

4-Methyl-1,2,3-thiadiazole is a novel fungicide candidate . The primary target of this compound is the pyruvate kinase (PK) in the glycolytic pathway . PK is an enzyme that plays a crucial role in the metabolic pathways of fungi .

Mode of Action

The compound interacts with its target, the pyruvate kinase, by docking into the active center of the PK . This interaction inhibits the PK activity in the glycolytic pathway by over 50% at a concentration of 20 μg/mL . This inhibition disrupts the normal metabolic processes of the fungi, leading to inhibited mycelial growth and spore germination .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methyl-1,2,3-thiadiazole is the glycolytic pathway . The inhibition of PK activity disrupts this pathway, leading to a decrease in the metabolic activity of the fungi . This results in the inhibition of mycelial growth and spore germination, which are crucial for the survival and propagation of fungi .

Pharmacokinetics

The compound’s significant inhibitory effect on the pk activity at a relatively low concentration suggests that it may have good bioavailability .

Result of Action

The primary result of the action of 4-Methyl-1,2,3-thiadiazole is the inhibition of mycelial growth and spore germination in fungi . This is achieved through the disruption of the glycolytic pathway, which is crucial for the metabolic processes of fungi . The compound’s action leads to a significant decrease in the metabolic activity of the fungi, thereby inhibiting their growth and propagation .

Análisis Bioquímico

Biochemical Properties

It has been found that derivatives of thiadiazole, including 4-Methyl-1,2,3-thiadiazole, have shown promising results in their interactions with various biomolecules .

Cellular Effects

4-Methyl-1,2,3-thiadiazole and its derivatives have been evaluated for their cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The exact cellular processes influenced by 4-Methyl-1,2,3-thiadiazole are still being researched.

Molecular Mechanism

Studies have shown that thiadiazole derivatives can interact with key amino acid residues, suggesting a potential role in bonding and hydrophobic interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methyl-1,2,3-thiadiazole can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. Another method includes the reaction of thiosemicarbazide with methyl iodide under basic conditions, leading to the formation of the thiadiazole ring .

Industrial Production Methods: In industrial settings, the synthesis of 4-methyl-1,2,3-thiadiazole often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions typically include elevated temperatures and the use of catalysts to enhance the reaction rate and yield .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring into corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted thiadiazole derivatives

Comparación Con Compuestos Similares

1,3,4-Thiadiazole: Shares a similar ring structure but differs in the position of the nitrogen atoms.

1,2,4-Thiadiazole: Another isomer with different nitrogen atom positioning.

Thiazole: Contains sulfur and nitrogen in a five-membered ring but lacks the additional nitrogen atom present in thiadiazoles

Uniqueness of 4-Methyl-1,2,3-Thiadiazole: 4-Methyl-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Actividad Biológica

4-Methyl-1,2,3-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its properties, focusing on its antimicrobial, antiviral, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Synthesis

4-Methyl-1,2,3-thiadiazole is characterized by a five-membered ring containing sulfur and nitrogen atoms. Its derivatives are synthesized through various methods, including the Ugi reaction, which combines isocyanides with other reactants to produce complex structures with potential bioactivity .

Overview

Research indicates that 4-methyl-1,2,3-thiadiazole derivatives exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated several derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide against bacterial strains. The most potent compound demonstrated a minimum inhibitory concentration (MIC) of 1.95–15.62 µg/mL against Staphylococcus aureus and other Gram-positive bacteria. Notably, it showed a lethal effect with a minimum bactericidal concentration (MBC) ranging from 1 to 4 µg/mL .

| Compound | MIC (µg/mL) | MBC/MIC Ratio | Target Bacteria |

|---|---|---|---|

| Compound 15 | 1.95–15.62 | 1–4 | Staphylococcus aureus |

| Compound 6 | 250–1000 | >1000 | Various strains |

| Compound 3 | 125 | >1000 | Escherichia coli |

Overview

The antiviral potential of 4-methyl-1,2,3-thiadiazole derivatives has been explored primarily against the Tobacco Mosaic Virus (TMV). These compounds have shown promising results in vitro.

Research Findings

In a study assessing the activity of various derivatives against TMV, certain compounds demonstrated curative rates of up to 54.1%, inactivation rates of 90.3%, and protection rates of 52.8%. The incorporation of specific moieties significantly enhanced antiviral activity .

| Derivative | Curative Rate (%) | Inactivation Rate (%) | Protection Rate (%) |

|---|---|---|---|

| Compound with oxadiazole | 54.1 | 90.3 | 52.8 |

| Standard (Ningnanmycin) | 56.1 | 92.5 | 59.3 |

Overview

The anticancer properties of thiadiazole derivatives have also been investigated. Compounds containing the thiadiazole ring have shown potential in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity Assessment

A recent study highlighted the anticancer efficacy of specific hydrazone derivatives based on the thiadiazole scaffold against various cancer cell lines. The derivatives exhibited significant cytotoxicity with IC50 values as low as 0.91 μM against cancer cells while maintaining low cytotoxicity towards normal cells .

The biological activities of 4-methyl-1,2,3-thiadiazole derivatives are attributed to their ability to interact with biological targets within pathogens or cancer cells:

- Antimicrobial : Inhibition of cell wall synthesis and disruption of metabolic pathways.

- Antiviral : Interference with viral replication processes.

- Anticancer : Induction of apoptosis and inhibition of cell cycle progression.

Propiedades

IUPAC Name |

4-methylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c1-3-2-6-5-4-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFFOVCCGHKJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326702 | |

| Record name | 4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-62-9 | |

| Record name | 4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-methyl-1,2,3-thiadiazole?

A1: The molecular formula of 4-methyl-1,2,3-thiadiazole is C3H4N2S, and its molecular weight is 100.14 g/mol.

Q2: What spectroscopic data is available for 4-methyl-1,2,3-thiadiazole and its derivatives?

A2: The structures of 4-methyl-1,2,3-thiadiazole derivatives have been confirmed using a variety of spectroscopic techniques including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are commonly used to determine the structure and purity of synthesized compounds. [, , , , , , , , , , , , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the synthesized compounds. [, , , , , , , , , , ]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds. [, , , , , , , , , , , , ]

- X-Ray Diffraction: This technique has been used to determine the crystal structure of several 4-methyl-1,2,3-thiadiazole derivatives, providing detailed information on their three-dimensional structure and intermolecular interactions. [, , , , , , , , , , ]

Q3: What are the main biological activities of 4-methyl-1,2,3-thiadiazole derivatives?

A3: Research has shown that 4-methyl-1,2,3-thiadiazole derivatives exhibit a range of promising biological activities, including:

- Fungicidal Activity: Many derivatives demonstrate good antifungal activity against various plant pathogenic fungi, with some exhibiting broad-spectrum activity and potential as novel fungicide lead compounds. [, , , , , , , , , , , , , ]

- Antiviral Activity: Some derivatives, particularly those containing fluorine atoms, show promising antiviral activity against tobacco mosaic virus (TMV), both in vitro and in vivo. [, , , , ]

- Insecticidal Activity: Certain derivatives have shown good insecticidal activity against insects like aphids and Plutella xylostella. [, , ]

- Systemic Acquired Resistance (SAR) Induction: Several derivatives, including tiadinil and its metabolite 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), act as plant activators, inducing SAR in plants and enhancing their resistance to a broad spectrum of pathogens. [, , , , ]

- Antimycobacterial Activity: Research has identified 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives and sulfonyl hydrazones with significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential as lead compounds for developing new antituberculosis drugs. []

Q4: How does tiadinil induce systemic acquired resistance in plants?

A: Tiadinil, a prominent 4-methyl-1,2,3-thiadiazole derivative, induces systemic acquired resistance (SAR) in plants by activating the signaling pathway involved in plant defense responses. While the exact mechanism is still under investigation, research suggests that tiadinil and its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), act at or downstream of salicylic acid (SA) accumulation in the SAR signaling pathway. [, , , , ]

Q5: Are there any 4-methyl-1,2,3-thiadiazole derivatives that interact with calcium signaling pathways?

A: Yes, some derivatives, like BTP2 (N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide), are potent inhibitors of store-operated Ca2+ entry (SOCE) in various cell types, including lymphocytes and neutrophils. This inhibitory effect on Ca2+ influx contributes to its immunosuppressive properties. [, , , , ]

Q6: How do structural modifications of 4-methyl-1,2,3-thiadiazole derivatives affect their biological activity?

A6: The biological activity of 4-methyl-1,2,3-thiadiazole derivatives is highly dependent on the nature and position of substituents on the core structure. For example:

- Fungicidal Activity: Introduction of trichloromethyl, n-propyl, and 3-fluoro-4-methylphenyl substituents has been shown to enhance fungicidal activity. [, ]

- Antiviral Activity: Fluorine atom substitution appears to favor antiviral activity against TMV. [, ]

- Insecticidal Activity: Introduction of specific substituents, such as 2-naphthyl, pyridine, and thiadiazole rings, on the carboxamide side chain of (E)-β-farnesene analogues has been shown to improve repellent and aphicidal activity. []

- SAR Induction: The thiadiazole carboxylic acid moiety plays a crucial role in SAR induction by tiadinil and SV-03. []

Q7: Have computational methods been used to study 4-methyl-1,2,3-thiadiazole derivatives?

A: Yes, computational chemistry techniques like density functional theory (DFT) calculations have been employed to investigate the structure-activity relationship of these compounds. DFT studies have been used to analyze frontier molecular orbital energies and atomic net charges, providing insights into their electronic properties and potential reactivity. [, ] Furthermore, 3D-QSAR models have been developed to predict the biological activity of novel derivatives, aiding in the design of more potent and selective compounds. []

Q8: What is known about the stability of 4-methyl-1,2,3-thiadiazole derivatives?

A: While specific stability data for 4-methyl-1,2,3-thiadiazole itself is limited in the provided research, the stability of its derivatives is crucial for their application. The synthesis of these derivatives often involves multistep reactions to improve their stability and biological activity. [, , ]

Q9: Have any formulation strategies been explored to improve the stability or delivery of these compounds?

A9: The provided research primarily focuses on the synthesis and biological evaluation of 4-methyl-1,2,3-thiadiazole derivatives. While specific formulation strategies are not discussed in detail, the development of suitable formulations will be crucial for optimizing their delivery and efficacy in various applications.

Q10: What is known about the toxicity and environmental impact of 4-methyl-1,2,3-thiadiazole derivatives?

A: The toxicological profile and environmental impact of these compounds are essential considerations for their development and application. While the provided research does not offer in-depth toxicological data, it highlights the importance of evaluating these aspects. For instance, some studies include preliminary cytotoxicity assessments against human cell lines to assess potential risks. [] Further research is crucial to establish the safety profile and environmental fate of these compounds before their widespread use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.